molecular formula C23H39N5O7 B6336280 H-Lys-Tyr-Lys-OH acetate CAS No. 1217459-80-7

H-Lys-Tyr-Lys-OH acetate

Cat. No. B6336280
CAS RN: 1217459-80-7
M. Wt: 497.6 g/mol
InChI Key: OXXOYNFTOCTMGG-UVJOBNTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Quantification of Uracil

Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil . This application is particularly useful in the field of molecular biology where the accurate measurement of uracil levels can help understand DNA repair and mutation processes.

Study of Free Radical Oxidation

Lysyltyrosyllysine is also used as a model peptide to study free radical oxidation . Free radicals play a crucial role in various biological processes and their oxidation can lead to cellular damage. Therefore, understanding this process can contribute to the development of treatments for diseases related to oxidative stress.

Electron Capture Mechanisms

In addition to free radical oxidation, Lysyltyrosyllysine is used to study electron capture mechanisms . This is important in the field of physical chemistry and can help in the development of new materials and technologies.

Induction of Nicks at Apurinic/Apyrimidinic Sites

The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA . This property is useful in genetic research and can contribute to the understanding of DNA repair mechanisms.

Source of Trilysine

H-Lys-Lys-Lys-OH Acetate salt, also known as Trilysine, is sourced from L-lysine . This application is significant in the field of biochemistry where Trilysine is used in various experiments and studies.

Biochemical and Physiological Actions

Lysyltyrosyllysine has various biochemical and physiological actions . It can be used in a wide range of biological research, including cell signaling, protein synthesis, and enzymatic reactions.

Mechanism of Action

Target of Action

The primary target of the compound H-Lys-Tyr-Lys-OH Acetate salt, also known as Lysyltyrosyllysine, is apurinic/apyrimidinic sites (AP-sites) in circular DNA . These sites are crucial in DNA repair and are involved in the base excision repair pathway.

Mode of Action

The compound interacts with its targets by inducing nicks at apurinic/apyrimidinic sites in circular DNA . This interaction leads to a break in the DNA strand at the AP-site, facilitating the repair process.

Biochemical Pathways

The compound affects the base excision repair pathway , a crucial mechanism for repairing damaged DNA and maintaining genomic stability . The induction of nicks at AP-sites is a critical step in this pathway, leading to the removal and replacement of the damaged base.

Result of Action

The result of the compound’s action is the facilitation of DNA repair at AP-sites . By inducing nicks at these sites, the compound aids in the removal of damaged bases, contributing to the maintenance of genomic stability.

Future Directions

The future directions of “H-Lys-Tyr-Lys-OH acetate” are not clearly defined. However, the field of peptide research is continuously growing, and new peptides are being developed for various applications.

properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOYNFTOCTMGG-UVJOBNTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Tyr-Lys-OH Acetate salt

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